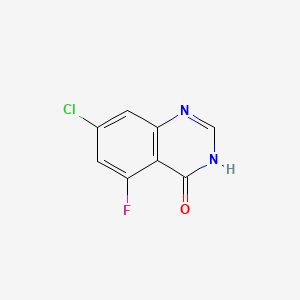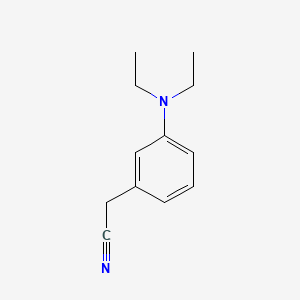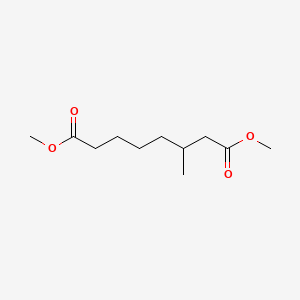
7-Chloro-5-fluoroquinazolin-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 7-chloro-5-fluoro- is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with chlorine and fluorine substituents at the 7th and 5th positions, respectively. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 7-chloro-5-fluoro- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with a suitable halogenated derivative, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 4(3H)-Quinazolinone, 7-chloro-5-fluoro- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 7-chloro-5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the quinazolinone core.
Substitution: Halogen substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of agrochemicals and other industrial products
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 7-chloro-5-fluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
- 4(3H)-Quinazolinone, 7-chloro-5-methyl-
- 4(3H)-Quinazolinone, 7-chloro-5-bromo-
- 4(3H)-Quinazolinone, 7-chloro-5-iodo-
Uniqueness
4(3H)-Quinazolinone, 7-chloro-5-fluoro- is unique due to the presence of both chlorine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
属性
分子式 |
C8H4ClFN2O |
|---|---|
分子量 |
198.58 g/mol |
IUPAC 名称 |
7-chloro-5-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4ClFN2O/c9-4-1-5(10)7-6(2-4)11-3-12-8(7)13/h1-3H,(H,11,12,13) |
InChI 键 |
WKVOKURYZOXDFG-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1N=CNC2=O)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl 9-(2-methoxy-2-oxoethyl)-10-oxo-1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B13943451.png)



![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![3-Bromo-6-chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13943497.png)







